molecular formula C13H17NO5S B1372328 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 1040340-53-1

2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B1372328
CAS No.: 1040340-53-1
M. Wt: 299.34 g/mol
InChI Key: PLHFMNKPQILWIU-UHFFFAOYSA-N
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Description

“2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 1040340-53-1 . It has a molecular weight of 299.35 . The IUPAC name for this compound is 2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

Plant Stress Tolerance

2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid, due to its benzoic acid component, may be relevant in the context of plant biology. A study on benzoic acid and its derivatives found that they can induce multiple stress tolerance in plants such as beans and tomatoes. These compounds were effective in conferring tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids, with benzoic acid being effective at lower concentrations (Senaratna et al., 2004).

Quantum Mechanical and Molecular Docking Studies

In another study, a compound similar to this compound was synthesized and analyzed using quantum mechanical and molecular docking studies. This study focused on a Schiff base compound derived from salicylic acid and sulfadiazine, showing that it had properties suggestive of anti-infective applications (Elangovan et al., 2021).

Corrosion Inhibition

Another relevant area of research involves the use of benzoic acid derivatives in corrosion inhibition. A study on 1,3,4-oxadiazole derivatives, which share structural similarities with this compound, found that these compounds can act as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).

Photophysical Characterization

In the field of photophysics, research on Zinpyr family sensors, which include benzoic acid derivatives, revealed their potential in biological imaging applications. These compounds exhibited selectivity for Zn(II) ions and showed promising results in confocal microscopy studies for in vivo applications (Nolan et al., 2006).

Spectrophotometric Determination

A study on 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid (a derivative with some structural similarity to this compound) found its application in the spectrophotometric determination of cobalt. This derivative showed high sensitivity and selectivity for cobalt determination in certain applications (Wada et al., 1982).

Safety and Hazards

The safety information for “2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent various hazards and precautions associated with the compound.

Properties

IUPAC Name

2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFMNKPQILWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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